molecular formula C15H13NO2S B5718859 ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate

ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate

Cat. No.: B5718859
M. Wt: 271.3 g/mol
InChI Key: BRJFZMVHBWGLKT-UHFFFAOYSA-N
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Description

Ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused ring structure, which includes a thieno ring and a quinoline moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and quinoline derivatives under acidic or basic conditions. For instance, a reaction between 2-aminobenzaldehyde and β-nitroacrylate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization process, and solvents like acetonitrile or dimethylformamide are often used to dissolve the reactants and control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxyquinoline-2-carboxylate
  • Ethyl 6-chloroquinoline-2-carboxylate
  • Ethyl 6-bromoquinoline-2-carboxylate

Uniqueness

Ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate is unique due to its thieno ring, which imparts distinct electronic and steric properties compared to other quinoline derivatives. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-3-18-15(17)13-8-11-7-10-6-9(2)4-5-12(10)16-14(11)19-13/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJFZMVHBWGLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C3C=CC(=CC3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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